2-Amino-4-(1-isopentyl-1H-pyrazol-3-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide
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Overview
Description
2-Amino-4-(1-isopentyl-1H-pyrazol-3-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 2-Amino-4-(1-isopentyl-1H-pyrazol-3-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core chromen structure, followed by the introduction of the pyrazol and isopentyl groups. The final step involves the addition of the cyanide group. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The carbonyl group in the chromen ring can be reduced to form alcohol derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-4-(1-isopentyl-1H-pyrazol-3-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazol and chromen rings play a crucial role in binding to these targets, while the amino and cyanide groups can participate in various biochemical reactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 2-Amino-4-(1-isopentyl-1H-pyrazol-3-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-Amino-4-(1-isopropyl-1H-pyrazol-3-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide
- 2-Amino-4-(1-isobutyl-1H-pyrazol-3-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide
These compounds share a similar core structure but differ in the substituents attached to the pyrazol ring, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C20H26N4O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-4-[1-(3-methylbutyl)pyrazol-3-yl]-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H26N4O2/c1-12(2)5-7-24-8-6-14(23-24)17-13(11-21)19(22)26-16-10-20(3,4)9-15(25)18(16)17/h6,8,12,17H,5,7,9-10,22H2,1-4H3 |
InChI Key |
QUKRDWLBUGTVGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC(=N1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Origin of Product |
United States |
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